molecular formula C16H14N4O2 B2421427 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1704994-18-2

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2421427
CAS No.: 1704994-18-2
M. Wt: 294.314
InChI Key: NONKOSZVNQUVLB-UHFFFAOYSA-N
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Description

N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its remarkable stability, tunable physicochemical properties, and diverse biological activities . The structure integrates a pyridine ring and an acetamide group, which are common pharmacophores that can enhance binding affinity to biological targets and improve pharmacokinetic profiles . The 1,2,4-oxadiazole ring often serves as a bioisostere for esters and amides, a strategy used in drug design to enhance metabolic stability and modulate selectivity for target proteins . Compounds featuring this core scaffold have demonstrated a broad spectrum of pharmacological activities in scientific research, including antimicrobial, anti-inflammatory, and anticancer effects . For instance, structurally related 3-(pyridine-3-yl) derivatives have shown promising in vitro antibacterial activity against various Gram-positive bacteria , while other 1,2,4-oxadiazole-based molecules have been designed as potent and selective COX-2 inhibitors with anti-inflammatory and antioxidant properties . As such, this compound represents a valuable chemical tool for researchers exploring new therapeutic agents and investigating protein-ligand interactions, particularly in the development of enzyme inhibitors or receptor modulators. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONKOSZVNQUVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

    Attachment of the pyridine ring: The pyridine moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the acetamide group: This step often involves the acylation of an amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly employed.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide group may also play a role in binding to biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the oxadiazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in the specific rings and substituents present.

Uniqueness: N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is unique due to the combination of the pyridine, oxadiazole, and acetamide groups within a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 60838-23-5

The structure features a pyridine ring fused with a 1,2,4-oxadiazole moiety, which is known for its pharmacological potential. The oxadiazole ring is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Carbonic Anhydrases : Recent studies have shown that derivatives containing the oxadiazole moiety can selectively inhibit carbonic anhydrases (CAs), which are critical in various physiological processes and are implicated in cancer progression. For instance, compounds similar to this compound demonstrated inhibitory constants (K_i values) in the low nanomolar range against cancer-associated isoforms like hCA IX and XII .
  • Cytotoxicity Against Cancer Cell Lines : The compound has exhibited cytotoxic effects against several cancer cell lines. For example:
    • MCF-7 (breast cancer) : IC50 values reported were as low as 0.65 µM.
    • PANC-1 (pancreatic cancer) : Effective growth inhibition was noted with IC50 values around 2.41 µM .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications through various assays and evaluations:

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-70.65
CytotoxicityPANC-12.41
CA InhibitionhCA IX0.089
CA InhibitionhCA II0.75

Case Studies

  • Study on Anticancer Properties : A comprehensive study evaluated several oxadiazole derivatives for their anticancer properties. The results indicated that compounds structurally related to this compound showed significant activity against various cancer cell lines under both normoxic and hypoxic conditions. The selectivity and potency of these compounds were attributed to their structural features .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact at a molecular level with target proteins involved in cancer pathways. Such studies have revealed that hydrophobic interactions play a crucial role in binding affinity and selectivity towards specific isoforms of carbonic anhydrases .

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